2-(1-甲基哌啶-4-基)乙酸乙酯

描述

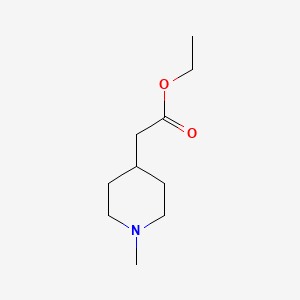

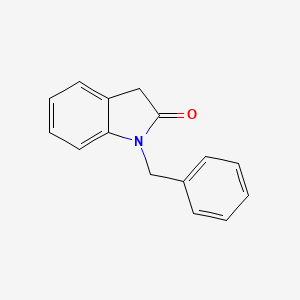

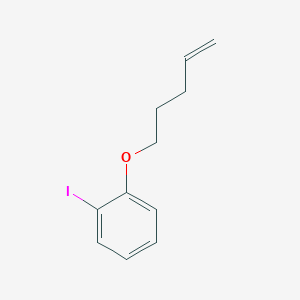

Ethyl 2-(1-methylpiperidin-4-yl)acetate is a chemical compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular formula of Ethyl 2-(1-methylpiperidin-4-yl)acetate is C10H19NO2 . The InChI Code is 1S/C10H19NO2/c1-3-13-10(12)8-11-7-5-4-6-9(11)2/h9H,3-8H2,1-2H3 .Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(1-methylpiperidin-4-yl)acetate is 185.26 . The compound should be stored in a dry place at a temperature between 2-8°C .科学研究应用

药物合成

2-(1-甲基哌啶-4-基)乙酸乙酯: 是多种药物合成中的关键中间体。哌啶部分是许多治疗剂中常见的结构特征,因为它能够与生物靶标相互作用。 该化合物可用于合成用作中枢神经系统兴奋剂、抗组胺药和局部麻醉剂的衍生物 .

抗癌药物开发

最近的研究表明,哌啶衍生物具有潜在的抗癌特性。2-(1-甲基哌啶-4-基)乙酸乙酯可用于开发新型抗癌药物,通过创建能够选择性靶向癌细胞而不损害健康细胞的化合物 .

农用化学研究

在农用化学研究中,该化合物可以被修饰以制造杀虫剂和杀虫剂。 哌啶环的结构灵活性允许开发针对各种农业害虫具有特定作用机制的化合物 .

神经退行性疾病研究

哌啶衍生物因其神经保护作用而受到关注。2-(1-甲基哌啶-4-基)乙酸乙酯可以作为化合物的先驱,这些化合物通过调节神经递质系统来减轻阿尔茨海默病和帕金森氏病等神经退行性疾病的进展 .

化学生物探针

该化合物可用于设计化学生物探针。 这些探针可以通过与特定酶或受体结合来帮助理解分子水平的生物过程,从而帮助发现新的生物途径 .

材料科学应用

2-(1-甲基哌啶-4-基)乙酸乙酯的哌啶结构可以掺入聚合物中,以增强材料性能,例如柔韧性、耐用性和耐化学性。 这使其在开发用于工业应用的新材料方面具有价值 .

作用机制

Target of Action

The primary target of Ethyl 2-(1-methylpiperidin-4-yl)acetate is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This process is crucial for the proper functioning of the cholinergic system .

Mode of Action

In general, AChE inhibitors prevent the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft .

Biochemical Pathways

The inhibition of AChE affects the cholinergic system, which plays a key role in muscle contraction, pain response, and cognitive functions such as memory and attention. By preventing the breakdown of acetylcholine, Ethyl 2-(1-methylpiperidin-4-yl)acetate could potentially enhance cholinergic transmission .

Result of Action

The primary molecular effect of Ethyl 2-(1-methylpiperidin-4-yl)acetate’s action would be the increased concentration of acetylcholine in the synaptic cleft due to the inhibition of AChE. This could lead to enhanced cholinergic transmission, potentially affecting various physiological processes such as muscle contraction and cognitive functions .

安全和危害

未来方向

While specific future directions for Ethyl 2-(1-methylpiperidin-4-yl)acetate are not mentioned in the search results, it’s clear that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This is due to their significant role in the pharmaceutical industry .

属性

IUPAC Name |

ethyl 2-(1-methylpiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFWZYDSNSUYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473734 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67686-05-9 | |

| Record name | Ethyl (1-methylpiperidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Aminopropyl)amino]-1-propanol](/img/structure/B1314587.png)

![Furo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1314605.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)